molecular formula C7H8N2O3S2 B8038926 Azane;1,3-benzothiazole-2-sulfonic acid

Azane;1,3-benzothiazole-2-sulfonic acid

Cat. No.: B8038926
M. Wt: 232.3 g/mol
InChI Key: MRZBWSOONGVLQV-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2-sulfonic acid (C₇H₅NO₃S₂; IUPAC name: 1,3-benzothiazole-2-sulfonic acid) is a sulfur-containing heterocyclic compound characterized by a benzothiazole core fused to a sulfonic acid group at the 2-position. Its molecular structure (SMILES: OS(=O)(=O)c1nc2ccccc2s1) and physicochemical properties, including an accurate mass of 214.9711 g/mol , make it a polar, water-soluble compound. It is a known transformation product of 2-mercaptobenzothiazole (MBT), a vulcanization accelerator used in tire manufacturing . Environmental studies have detected this compound in wastewater and surface water due to its persistence and mobility (log D ~1.668), classifying it as a persistent and mobile organic compound (PMOC) . Analytical methods such as non-target screening via LC-IMS-HRMS have confirmed its identity through fragment ions (e.g., loss of SO₂ and SO₃ from [M–H]⁻) and collision cross-section (CCS) values (~139.23 Ų) .

Properties

IUPAC Name

azane;1,3-benzothiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2.H3N/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZBWSOONGVLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of Azane;1,3-benzothiazole-2-sulfonic acid involves several synthetic routes and reaction conditions. One common method includes the use of multi-branched chain high carbonic acid . The industrial production methods often involve complex organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

Azane;1,3-benzothiazole-2-sulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Azane;1,3-benzothiazole-2-sulfonic acid has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used to study the effects of certain biochemical pathwaysIn industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Azane;1,3-benzothiazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues in Drug and Metabolite Context

Compound Key Features Similarity Score (if applicable) Applications/Environmental Role References
1,3-Benzothiazole-2-sulfonic acid Benzothiazole ring + sulfonic acid group; PMOC; log D ~1.668 Tire rubber byproduct; detected in water
AB1 Metabolite Similar to 2-naphthalenesulfonic acid, p-toluenesulfonic acid, dansyl acid 0.989 (vs. dansyl acid) Drug metabolites; sulfonamide derivatives
AB2 Metabolite Similar to 5-benzyl-1,3-thiazol-2-amine, thiabendazole 0.791 (vs. thiabendazole) Antifungal agents; thiazole derivatives
6-Hydroxy-1,3-benzothiazole-2-sulfonamide Hydroxyl and sulfonamide substituents on benzothiazole Potential pharmaceutical intermediate

Key Observations :

  • AB1 and AB2 metabolites share sulfonic acid or thiazole motifs but differ in substituents and applications. AB1’s high similarity to dansyl acid (score 0.989) suggests utility in fluorescence labeling, unlike the environmental role of 1,3-benzothiazole-2-sulfonic acid .
  • Thiabendazole , a benzimidazole antifungal agent, shares a benzothiazole core but lacks sulfonic acid functionality, reducing its water solubility compared to 1,3-benzothiazole-2-sulfonic acid .

Environmental Contaminants and Industrial Byproducts

Compound Key Features Environmental Impact Detection in Water References
1,3-Benzothiazole-2-sulfonic acid PMOC; transformation product of MBT; CCS 139.23 Ų Persistent in wastewater and surface water Yes (LC-IMS-HRMS)
Benzotriazole (BZT) Triazole ring; corrosion inhibitor Ubiquitous in aquatic systems (10 ng/L–25 µg/L) Yes (airport runoff)
6PPD-Quinone Quinone derivative of 6PPD (tire antioxidant) Highly toxic to coho salmon Detected in urban runoff
Dicyclohexylamine Cyclohexyl-substituted amine Found in road runoff Detected at Compans site

Key Observations :

  • BZT and 1,3-benzothiazole-2-sulfonic acid both exhibit persistence in water, but BZT’s ecotoxicological effects are less understood .

Sulfonic Acid Derivatives in Materials Science

Compound Structure Applications References
3-(1,3-Benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid Benzothiazole + sulfonic acid + thioether linker Potential surfactant or polymer additive
Diammonium-2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonate) Two benzothiazoline rings linked by azino group + sulfonate Enzyme substrate (e.g., peroxidase assays)

Key Observations :

  • These compounds leverage sulfonic acid groups for solubility but differ in backbone complexity. The diammonium derivative’s bis-benzothiazoline structure enables redox activity, unlike 1,3-benzothiazole-2-sulfonic acid .

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying 1,3-benzothiazole-2-sulfonic acid in environmental samples?

Methodological Answer:

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the primary method. Use ESI− (Electrospray Ionization negative mode) for optimal ionization, as ESI+ fails to detect the compound .
  • Key Parameters :
    • Monitor the [M–H]− ion at m/z 213.9643 (theoretical mass).
    • Confirm retention time (±0.05 min) and collision cross-section (CCS) values (measured: 138.5 Ų vs. predicted: 141.2 Ų; ±2% deviation acceptable) .
    • Fragment ions: Look for losses of SO₂ (m/z 150.0019) and SO₃ (m/z 134.0070) in MS/MS spectra .
  • Reference Standards : Use in silico tools (e.g., CCSbase) for CCS prediction if standards are unavailable. Cross-validate with frozen sample re-measurements to counteract retention time drift .

Q. How persistent and mobile is 1,3-benzothiazole-2-sulfonic acid in aquatic environments?

Methodological Answer:

  • Classify it as a Persistent and Mobile Organic Compound (PMOC) due to its high polarity (log D ~1.0 at pH 7) and resistance to degradation in wastewater treatment plants (WWTPs) .
  • Experimental Design :
    • Track its presence in WWTP effluents and drinking water using suspect screening workflows.
    • Compare concentrations pre- and post-treatment to assess removal efficiency .
    • Use non-target screening to identify transformation products (e.g., 2-mercaptobenzothiazole) .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental CCS values be resolved for 1,3-benzothiazole-2-sulfonic acid?

Methodological Answer:

  • Root Cause : CCS predictions (e.g., CCSbase) may deviate due to conformational flexibility or solvent interactions .
  • Resolution Strategies :
    • Combine ion mobility spectrometry (IMS) with molecular dynamics simulations to refine CCS models.
    • Validate with isotopic labeling or synthetic analogs to isolate structural effects.
    • Collaborate with reference labs to obtain purified standards for direct comparison .

Q. What non-target screening strategies are effective for identifying 1,3-benzothiazole-2-sulfonic acid in complex matrices?

Methodological Answer:

  • Workflow :
    • Use suspect screening databases (e.g., FOR-IDENT) with m/z, CCS, and fragment ion matching .
    • Prioritize sulfur-containing surfactants and transformation products in wastewater .
    • Apply in silico fragmentation tools (e.g., CFM-ID) to predict MS/MS spectra for unknown features .
  • Case Study : In Greek reservoirs, 1,3-benzothiazole-2-sulfonic acid was detected alongside sulfophenyl carboxylic acids (SPCs) , indicating its role as a surfactant degradation product .

Q. How does 1,3-benzothiazole-2-sulfonic acid interact with co-occurring contaminants in wastewater?

Methodological Answer:

  • Experimental Design :
    • Use speciation modeling to assess interactions with metals (e.g., iron, copper) via sulfonic acid group coordination.
    • Conduct competitive adsorption experiments on activated carbon to evaluate binding affinity relative to other PMOCs .
  • Findings : The compound’s high solubility and polarity reduce adsorption efficiency, requiring advanced oxidation processes (AOPs) for removal .

Q. What are the challenges in confirming 1,3-benzothiazole-2-sulfonic acid without reference standards?

Methodological Answer:

  • Challenges :
    • Long lead times for commercial standards (e.g., months for delivery) .
    • Batch-to-batch variability in environmental samples.
  • Mitigation :
    • Use isotope dilution assays with deuterated analogs for quantification.
    • Share reference spectra across labs via open-access platforms (e.g., MassBank) .

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